2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-18(22)21-11-5-6-13-12-14(9-10-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKGCFANAYBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the propionyl group and the formation of the tetrahydroquinoline ring. The final step involves the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules and materials due to its reactive functional groups. Its unique chemical properties make it suitable for various organic transformations.
Biology
In biological research, 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is explored as a biochemical probe to study enzyme interactions and other biological processes. Its bromine content may influence its binding affinity to specific targets within biological systems.
Medicine
The compound shows promise in drug discovery , particularly for targeting specific molecular pathways involved in diseases. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of polymers and coatings used in various manufacturing processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antimicrobial Studies : Research indicates that sulfonamide derivatives exhibit antimicrobial properties against resistant strains of bacteria .
- Enzyme Inhibition : Investigations into enzyme inhibitory potential have shown promise for compounds similar to 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide in treating conditions like Type 2 Diabetes Mellitus and Alzheimer's Disease .
- Material Science : The compound has been evaluated for use in developing new materials with enhanced properties due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Bromine Position : The target compound bears bromine at the ortho position (C2) of the benzene ring, while BE18210 has bromine at the para position (C4) .
| Property | Target Compound (2-Bromo) | BE18210 (4-Bromo) |
|---|---|---|
| Molecular Formula | C₁₈H₁₉BrN₂O₃S | C₁₈H₁₉BrN₂O₃S |
| Molecular Weight | 423.32 g/mol | 423.32 g/mol |
| Substituent Position | Br at C2 (benzene) | Br at C4 (benzene) |
| Potential Reactivity | Higher steric hindrance | Reduced steric interference |
Trifluoroacetyl-Substituted Analog ()
The compound N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide differs in three key aspects:
Acyl Group: Trifluoroacetyl (CF₃CO-) instead of propanoyl (CH₂CH₂CO-), enhancing electronegativity and metabolic stability .
Core Scaffold: Tetrahydroisoquinoline (six-membered ring fused to a benzene) vs. tetrahydroquinoline (five-membered ring fused to a benzene).
Substituents : Fluorine at C2 of the phenyl ring and a cyclopropylethyl group introduce distinct lipophilic and steric profiles.
Implications :
- The trifluoroacetyl group may reduce solubility due to increased hydrophobicity.
- The fluorine atom could enhance binding affinity to electron-deficient biological targets.
Thiophene Sulfonamide Derivatives ()
Two analogs replace the benzene sulfonamide with thiophene-based sulfonamides:
5-Ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (G503-0358): Thiophene replaces benzene, altering electronic properties (reduced aromaticity). Ethyl group at C5 increases lipophilicity (Mol. Wt. 378.51 g/mol).
4-Methoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (G505-0177): Dual sulfonamide groups (benzene and thiophene) enhance polarity (Mol. Wt. 464.58 g/mol). Methoxy group at C4 may improve solubility .
| Property | Target Compound | G503-0358 | G505-0177 |
|---|---|---|---|
| Core Sulfonamide | Benzene | Thiophene | Benzene + Thiophene |
| Key Substituents | Br (C2) | Ethyl (C5) | Methoxy (C4) |
| Molecular Weight | 423.32 g/mol | 378.51 g/mol | 464.58 g/mol |
| Solubility Prediction | Moderate (Br hydrophobic) | Low (thiophene + ethyl) | Higher (methoxy polarity) |
Biological Activity
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a bromine atom, a propanoyl group, and a tetrahydroquinoline moiety attached to a benzenesulfonamide core. The unique structural components suggest diverse biological activities that warrant detailed investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the propanoyl group enhance its binding affinity to various enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular pathways, potentially leading to therapeutic effects.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, compounds related to 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have shown effectiveness against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis.
2. Cardiovascular Effects
Studies on related benzenesulfonamides have demonstrated their impact on cardiovascular health. For example:
- Study Design: An isolated rat heart model was used to evaluate the effects of various benzenesulfonamides on perfusion pressure.
- Results: Compounds like 4-(2-aminoethyl)-benzenesulfonamide were found to decrease perfusion pressure in a time-dependent manner compared to controls .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound A | 0.001 | Significant decrease |
| Compound B | 0.001 | No significant effect |
3. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.
Case Study: Antimicrobial Testing
A study published in the Brazilian Journal of Science evaluated the antimicrobial activity of various sulfonamide derivatives. The findings indicated that compounds similar to 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide showed significant inhibition against Gram-positive and Gram-negative bacteria.
Research Findings: Cardiovascular Impact
In another study focusing on cardiovascular effects, researchers assessed the impact of benzenesulfonamides on coronary resistance and perfusion pressure using isolated rat hearts. The results suggested that certain derivatives could significantly modulate these parameters, indicating potential therapeutic applications in managing heart diseases .
Q & A
Q. What are the standard synthetic routes for 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?
The synthesis typically involves three key steps:
Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives with propanoyl groups via Friedel-Crafts acylation or similar methods to yield the 1-propanoyl-tetrahydroquinoline scaffold .
Sulfonamide Introduction : Reaction of the tetrahydroquinoline intermediate with benzene sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Bromination : Electrophilic aromatic substitution (e.g., using N-bromosuccinimide) at the benzene ring’s ortho position relative to the sulfonamide group .
Optimization Note: Catalytic hydrogenation may be required to reduce nitro intermediates or stabilize reactive moieties during synthesis .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm) and substitution patterns on aromatic rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and bromine isotopic patterns .
- X-ray Crystallography : SHELXL (SHELX suite) resolves crystal packing, bond angles, and stereochemistry, particularly for the tetrahydroquinoline core .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
Q. How can researchers optimize enantiomeric purity during synthesis?
- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) and mobile phases like 50% isopropyl alcohol/CO2 for baseline separation of enantiomers .
- Asymmetric Catalysis : Introduce chiral auxiliaries (e.g., homoproline derivatives) during tetrahydroquinoline cyclization to bias stereochemistry .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize intermediates with chiral resolving agents to isolate desired enantiomers .
Q. How should conflicting data between XRD and NMR be resolved?
- Dynamic Effects in Solution : NMR may show averaged signals for flexible moieties (e.g., tetrahydroquinoline ring puckering), whereas XRD captures static crystal conformations. Use variable-temperature NMR to detect dynamic processes .
- Crystal Packing Artifacts : XRD structures may exhibit non-biological conformations due to lattice forces. Compare with computational models (DFT) to assess solution-state relevance .
- Validation via Complementary Techniques : Confirm sulfonamide tautomerism or protonation states using IR or pH-dependent UV-Vis spectroscopy .
Q. What strategies are recommended for designing bioactivity assays targeting enzyme inhibition?
- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, BRAF kinases) based on structural analogs .
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromine position, propanoyl chain length) to correlate changes with IC50 values .
Q. How can solubility discrepancies between computational predictions and experimental results be addressed?
- Experimental Validation : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Co-Solvent Systems : Employ hydrotropic agents (e.g., PEG-400) or pH adjustment (sulfonamide deprotonation at pH > 8) to enhance aqueous solubility .
- Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyls) on the benzene ring while monitoring logP via HPLC retention times .
Q. What methodologies are suitable for analyzing metabolic stability in preclinical studies?
- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes, and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: dibenzylfluorescein) to assess cytochrome P450 interactions .
- Metabolite Identification : High-resolution tandem MS (HRMS/MS) with fragmentation trees to map oxidation or dehalogenation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
